(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol
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Overview
Description
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol: is an organic compound belonging to the class of alcohols. It features a chiral center at the first carbon atom, making it optically active. This compound is characterized by the presence of a fluoro and a methyl group attached to a phenyl ring, which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-fluoro-3-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with propanal to yield the desired alcohol.
Asymmetric Reduction: Another method involves the asymmetric reduction of the corresponding ketone using chiral catalysts. This method ensures the production of the (1S)-enantiomer with high enantiomeric excess.
Industrial Production Methods: Industrial production often employs the Grignard reaction due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol can undergo oxidation to form the corresponding ketone, (1S)-1-(4-fluoro-3-methylphenyl)propan-1-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane, (1S)-1-(4-fluoro-3-methylphenyl)propane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming (1S)-1-(4-fluoro-3-methylphenyl)propyl chloride or bromide, respectively.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-one.
Reduction: (1S)-1-(4-fluoro-3-methylphenyl)propane.
Substitution: (1S)-1-(4-fluoro-3-methylphenyl)propyl chloride or bromide.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Intermediates: (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol is used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-catalyzed reactions to understand the stereoselectivity and mechanism of enzymes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of drugs targeting specific receptors, such as beta-adrenergic receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific optical properties due to its chiral nature.
Mechanism of Action
The mechanism of action of (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol depends on its application. In drug development, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
- (1S)-1-(4-chloro-3-methylphenyl)propan-1-ol
- (1S)-1-(4-bromo-3-methylphenyl)propan-1-ol
- (1S)-1-(4-methylphenyl)propan-1-ol
Comparison:
- Fluoro vs. Chloro/Bromo: The fluoro group in (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol makes it more electronegative compared to its chloro and bromo counterparts, potentially altering its reactivity and binding properties.
- Methyl Group Position: The position of the methyl group on the phenyl ring can influence the compound’s steric and electronic properties, affecting its overall reactivity and application.
Properties
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHNVFEOLPHQH-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)F)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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